molecular formula C16H24N2O4 B12418200 1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one

1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one

Cat. No.: B12418200
M. Wt: 308.37 g/mol
InChI Key: ORWCTDAAGQYVMM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring attached to a butanone backbone, with hydroxy and methoxy groups on the phenyl ring, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with hydroxy and methoxy substituents. One common method involves the reaction of 2,4,6-trimethoxybenzaldehyde with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The resulting intermediate is then subjected to further reactions to introduce the butanone moiety, often through a series of condensation and reduction steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield corresponding ketones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds or participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. The piperazine ring may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone: Shares the hydroxy and methoxy substituents on the phenyl ring but lacks the piperazine and butanone moieties.

    (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one:

Uniqueness

1-(2-Hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one is unique due to its combination of a piperazine ring and a butanone backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

1-(2-hydroxy-4,6-dimethoxyphenyl)-4-piperazin-1-ylbutan-1-one

InChI

InChI=1S/C16H24N2O4/c1-21-12-10-14(20)16(15(11-12)22-2)13(19)4-3-7-18-8-5-17-6-9-18/h10-11,17,20H,3-9H2,1-2H3

InChI Key

ORWCTDAAGQYVMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCNCC2)O

Origin of Product

United States

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